Product packaging for 4-(Thiophen-3-yl)-1,2,3-thiadiazole(Cat. No.:)

4-(Thiophen-3-yl)-1,2,3-thiadiazole

Cat. No.: B12247589
M. Wt: 168.2 g/mol
InChI Key: DXVHRNGCALRBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Thiophen-3-yl)-1,2,3-thiadiazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold combines a thiophene ring with a 1,2,3-thiadiazole system, a privileged structure known for its diverse biological activities. The 1,2,3-thiadiazole motif is a prominent pharmacophore present in a wide array of therapeutic agents, demonstrating notable pharmacological potential. This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Its core structure is actively investigated for various therapeutic applications, with research indicating that such hybrids exhibit promising anticancer properties against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The mechanism of action for related compounds is under study, with molecular docking simulations suggesting potential inhibition of enzymes like dihydrofolate reductase (DHFR), a known anticancer target. Beyond oncology, the 1,2,3-thiadiazole scaffold is recognized for its broad spectrum of biological activities, including antiviral, antifungal, insecticidal, and plant activator properties, making it a valuable template for agrochemical and pharmaceutical research. Please note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S2 B12247589 4-(Thiophen-3-yl)-1,2,3-thiadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

4-thiophen-3-ylthiadiazole

InChI

InChI=1S/C6H4N2S2/c1-2-9-3-5(1)6-4-10-8-7-6/h1-4H

InChI Key

DXVHRNGCALRBOU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSN=N2

Origin of Product

United States

Synthetic Strategies and Reaction Pathways for 4 Thiophen 3 Yl 1,2,3 Thiadiazole

Classical and Contemporary Approaches to 1,2,3-Thiadiazole (B1210528) Synthesis

The construction of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and innovative methods developed over the years. These approaches typically involve the formation of the N-N and S-N bonds of the thiadiazole ring from acyclic precursors.

Hurd-Mori Reaction and its Adaptations for Thiadiazoles

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of α-methylene ketone hydrazones or related derivatives with thionyl chloride (SOCl₂). The general mechanism proceeds through the formation of a thionylhydrazone intermediate, which then undergoes cyclization and subsequent elimination to yield the aromatic 1,2,3-thiadiazole ring.

For the synthesis of 4-(Thiophen-3-yl)-1,2,3-thiadiazole, the logical starting material is 3-acetylthiophene (B72516). The synthetic sequence would commence with the condensation of 3-acetylthiophene with a suitable hydrazine (B178648) derivative, such as semicarbazide (B1199961) or thiosemicarbazide, to form the corresponding hydrazone. This intermediate is then subjected to the Hurd-Mori cyclization conditions.

Proposed Synthetic Route via Hurd-Mori Reaction:

Scheme 1: Proposed synthesis of this compound via the Hurd-Mori reaction.

Step 1: Formation of the Hydrazone 3-Acetylthiophene is reacted with semicarbazide hydrochloride in a suitable solvent, such as aqueous ethanol, often with a base like sodium acetate (B1210297) to neutralize the hydrochloride salt. This reaction typically proceeds at room temperature or with gentle heating to afford the semicarbazone of 3-acetylthiophene.

Step 2: Cyclization to the 1,2,3-Thiadiazole The isolated and dried semicarbazone is then treated with an excess of thionyl chloride, which acts as both a reagent and a solvent in many cases. The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature. The thionyl chloride facilitates the dehydrative cyclization to form the 1,2,3-thiadiazole ring. Work-up usually involves careful quenching of the excess thionyl chloride with ice water, followed by extraction and purification of the product.

Wolff Rearrangement-Based Syntheses of 1,2,3-Thiadiazoles

The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene, which can then be trapped by various nucleophiles. While not a direct synthesis of 1,2,3-thiadiazoles, the thermal or photochemical decomposition of 1,2,3-thiadiazoles can lead to thioketenes, which are sulfur analogs of ketenes. This process is essentially the reverse of a potential synthetic route. A synthetic strategy could be envisioned that involves the [3+2] cycloaddition of a thioketene (B13734457) precursor with a diazo compound. However, this approach is less common for the synthesis of simple 4-substituted 1,2,3-thiadiazoles compared to the Hurd-Mori reaction.

Oxidative Cyclization Methodologies Utilizing Thioamide Precursors

Oxidative cyclization of thioamides is another strategy for the synthesis of sulfur-containing heterocycles. rsc.org While this method is more commonly employed for the synthesis of 1,2,4- and 1,3,4-thiadiazole (B1197879) isomers, variations for the synthesis of 1,2,3-thiadiazoles have been explored. organic-chemistry.orgnih.gov These reactions typically involve the use of an oxidizing agent to facilitate the intramolecular S-N bond formation. For the synthesis of this compound, a potential precursor would be a β-ketothioamide derived from the thiophene (B33073) moiety. However, the regiochemical control to exclusively form the 1,2,3-isomer can be challenging.

Functionalization and Derivatization at the Thiadiazole Core

The introduction of the thiophen-3-yl moiety and the influence of substituents on the synthetic process are critical considerations in the preparation of this compound.

Regioselective Introduction of the Thiophen-3-yl Moiety

The regioselective synthesis of the target compound is inherently controlled by the choice of the starting materials in the Hurd-Mori approach. By starting with 3-acetylthiophene, the thiophene group is pre-positioned to become the substituent at the 4-position of the resulting 1,2,3-thiadiazole ring. The reaction mechanism of the Hurd-Mori cyclization ensures that the carbon of the carbonyl group becomes C4 and the α-carbon becomes C5 of the thiadiazole ring.

Exploration of Substituent Effects on Synthetic Efficiency

The electronic nature of substituents on the thiophene ring can influence the efficiency of the synthetic steps.

Table 1: Predicted Substituent Effects on the Synthesis of this compound

Substituent on Thiophene RingPositionPredicted Effect on Hydrazone FormationPredicted Effect on Hurd-Mori CyclizationRationale
Electron-donating (e.g., -CH₃, -OCH₃)2- or 5-May slightly increase the rate by enhancing the nucleophilicity of the carbonyl oxygen.May facilitate the reaction by stabilizing the carbocation-like intermediates.Increased electron density on the thiophene ring can stabilize positive charges formed during the reaction.
Electron-withdrawing (e.g., -NO₂, -CN)2- or 5-May slightly decrease the rate by reducing the electrophilicity of the carbonyl carbon.May hinder the reaction by destabilizing carbocation-like intermediates.Decreased electron density on the thiophene ring can make the formation of positively charged intermediates less favorable.

Catalytic and Green Chemistry Approaches in 1,2,3-Thiadiazole Formation

Microwave-Assisted Organic Synthesis (MAOS) in Thiadiazole Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.netresearchgate.net The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve selectivity compared to conventional heating methods. researchgate.netrjptonline.org

The cornerstone for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. wikipedia.org Modern, greener variations of this reaction have been developed, such as the metal-free reaction of N-tosylhydrazones with elemental sulfur, which can be effectively promoted by microwave irradiation. organic-chemistry.orgmdpi.com

For the specific synthesis of this compound, a plausible MAOS approach would begin with the condensation of 3-acetylthiophene with tosylhydrazine to form the corresponding N-tosylhydrazone. This intermediate can then be subjected to a microwave-assisted cyclization with a sulfur source. Research on related aryl ketones has shown that this transformation can be efficiently catalyzed by iodine in DMSO, a process that is well-suited for microwave heating. researchgate.net

The advantages of using MAOS for preparing thiadiazole derivatives are well-documented, offering a faster and more efficient alternative to traditional methods. rjptonline.orgjusst.org

Table 1: Examples of Microwave-Assisted Synthesis of Thiadiazole Derivatives

Starting MaterialsProduct TypeMicrowave Conditions (Power, Time)Yield (%)Reference
2-bromoacetyl-3-phenyl-1,3,4-thiadiazole + heterocyclic aminesFused imidazole-thiadiazole derivativesNot specifiedHigh rjptonline.org
Thiosemicarbazide + hydrazonoyl halidesThiazolyl-pyridazinediones500 W, 4-8 minHigh nih.gov
3-(2-bromoacetyl)chromen-2-ones + 4-amino-5-phenyl-4H researchgate.netwikipedia.orgmdpi.comtriazole-3-thiolsTriazolo-thiadiazine-chromenones450 W, 10-15 min~85-94 jocpr.com
Methyl benzoate (B1203000) + thiosemicarbazide, then substituted nitrobenzeneN-(substituted phenyl)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives340 W, 30 minGood jusst.org

This table presents data for related thiadiazole structures to illustrate the general effectiveness of MAOS.

Palladium-Catalyzed Cross-Coupling for Aryl-Thiadiazole Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a premier method for forging aryl-thiadiazole bonds due to its high functional group tolerance and the commercial availability and stability of many boronic acids. mdpi.comlibretexts.org

The synthesis of this compound via this methodology can be envisioned through two primary retrosynthetic disconnections:

Route A: Coupling of a 4-halo-1,2,3-thiadiazole with thiophene-3-boronic acid.

Route B: Coupling of a 3-halothiophene (e.g., 3-bromothiophene) with a 1,2,3-thiadiazole-4-boronic acid or its ester derivative.

Both strategies rely on the catalytic cycle of oxidative addition, transmetalation, and reductive elimination mediated by a palladium(0) complex. libretexts.org The Suzuki coupling has been successfully employed to synthesize a variety of aryl- and heteroaryl-substituted thiadiazoles. lookchem.comnih.gov For instance, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) has been effectively coupled with various heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. lookchem.com Similarly, 3,5-dichloro-1,2,4-thiadiazole (B1299824) undergoes selective Suzuki coupling with arylboronic acids to yield mono- or diarylated products depending on the reaction conditions. nih.govresearchgate.net The successful application of Suzuki coupling to thiophene substrates, such as the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene, further supports the viability of this approach for the target molecule. nih.gov

The Stille cross-coupling, which utilizes organotin reagents, provides an alternative palladium-catalyzed pathway to the same target, and has been used for the synthesis of various aryl-substituted thiadiazoles. researchgate.netacs.org

Table 2: Representative Conditions for Palladium-Catalyzed Suzuki Cross-Coupling to Form Aryl-Thiadiazole Linkages

Thiadiazole SubstrateCoupling PartnerCatalyst / LigandBaseSolvent SystemYield (%)Reference
2,5-bis(4-bromophenyl)-1,3,4-thiadiazoleHeteroaryl boronic acidsPd(PPh₃)₄Cs₂CO₃Toluene/H₂O51-92 lookchem.com
3,5-dichloro-1,2,4-thiadiazole4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/Methanol55 nih.govresearchgate.net
Bromo-substituted quinazolinesThiadiazole-boronic esterPd(dppf)Cl₂Na₂CO₃Toluene/H₂OHigh mdpi.comresearchgate.net
3-chloro-4-iodo-1,2,5-thiadiazoleArylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O60-85 researchgate.net

This table summarizes conditions used for synthesizing various aryl-thiadiazole compounds, demonstrating the general applicability of the Suzuki reaction.

Advanced Spectroscopic and Structural Characterization of 4 Thiophen 3 Yl 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 4-(Thiophen-3-yl)-1,2,3-thiadiazole, offering detailed insights into its proton and carbon environments.

Elucidation via Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the arrangement of protons in the molecule. The aromatic protons on the thiophene (B33073) and thiadiazole rings resonate at distinct chemical shifts, influenced by their electronic environments. The coupling constants (J values) between adjacent protons help to establish the connectivity within the thiophene ring. umn.edu While specific data for this exact compound is not widely published, analysis of related structures provides expected ranges for these signals. nih.govdergipark.org.tr For instance, in similar thiadiazole derivatives, aromatic protons typically appear in the range of δ 6.8-8.1 ppm. researchgate.net

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Thiophene H-27.5 - 8.0Doublet of doubletsJ(H2-H4), J(H2-H5)
Thiophene H-47.2 - 7.6Doublet of doubletsJ(H4-H2), J(H4-H5)
Thiophene H-57.8 - 8.3Doublet of doubletsJ(H5-H2), J(H5-H4)
Thiadiazole H-58.5 - 9.0SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. scienceopen.com Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the thiophene and thiadiazole rings are indicative of their hybridization and proximity to heteroatoms. In related 1,3,4-thiadiazole (B1197879) structures, the carbon atoms of the thiadiazole ring (C-2 and C-5) have been observed at approximately 164–166 ppm and 178–181 ppm, respectively. mdpi.com The carbon signals for the thiophene ring would be expected in the aromatic region, typically between 120 and 140 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Thiophene C-2120 - 130
Thiophene C-3135 - 145
Thiophene C-4125 - 135
Thiophene C-5120 - 130
Thiadiazole C-4140 - 150
Thiadiazole C-5155 - 165

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds). These experiments would definitively link the proton and carbon signals within the thiophene ring and confirm the connectivity between the thiophene and thiadiazole moieties. nih.gov For instance, an HMBC correlation would be expected between the thiophene protons and the C-4 carbon of the thiadiazole ring.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, offering key information about its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of the thiophene and thiadiazole rings. researchgate.net Characteristic vibrational frequencies for related thiadiazole derivatives include C=N stretching around 1597-1625 cm⁻¹ and C-S-C stretching in the region of 698 cm⁻¹. dergipark.org.tramhsr.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.netjocpr.com

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Thiadiazole)1625 - 1590
C=C Stretch (Thiophene)1600 - 1450
C-S-C Stretch750 - 650

Mass Spectrometric Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides crucial information on the molecular weight and the fragmentation behavior of this compound, further confirming its structure. researchgate.net The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. A common fragmentation pattern for 1,2,3-thiadiazoles involves the elimination of a nitrogen molecule (N₂). rsc.org High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments, providing unequivocal structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, this analysis would provide the exact mass, confirming its elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₆H₄N₂S₂
Calculated m/z ([M+H]⁺)Data not available
Measured m/z ([M+H]⁺)Data not available
Mass Error (ppm)Data not available

No experimental HRMS data for this compound has been found in the searched scientific literature.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Table 2: Hypothetical X-ray Diffraction Crystallography Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules per unit cell)Data not available
Selected Bond Lengths (Å)Data not available
Selected Bond Angles (°)Data not available

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other surveyed crystallographic databases.

Based on a comprehensive search of available scientific literature, specific theoretical and computational investigation data for the chemical compound This compound is not available. Published research in this area predominantly focuses on other isomers, particularly derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole, which are noted for their wide range of biological activities. isres.orgnih.gov

The field of computational chemistry extensively uses methods like Density Functional Theory (DFT) to explore the electronic properties of novel compounds. nih.govresearchgate.netresearchgate.net These studies typically include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electron-donating and accepting capabilities, Molecular Electrostatic Potential (MEP) maps to predict reactive sites, and Fukui functions to describe local reactivity. nih.govtandfonline.comdntb.gov.uaresearchgate.net

Furthermore, molecular modeling and docking are standard computational techniques to predict the interaction of potential drug candidates with biological targets. d-nb.infonih.gov Numerous studies have reported the docking of various thiadiazole derivatives with enzymes such as Dihydrofolate Reductase (DHFR) nih.govresearchgate.net, α-glucosidase mdpi.com, and others to explore their therapeutic potential. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are also commonly performed to correlate a compound's chemical structure with its biological activity.

However, these detailed computational analyses—including specific HOMO-LUMO energy values, MEP maps, local reactivity descriptors, ligand-target interaction models, and SAR derivations—could not be found for the precise molecule This compound . The available research on thiophenyl-substituted thiadiazoles is centered on different structural isomers, such as 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives. nih.govresearchgate.net

Consequently, it is not possible to provide the detailed article as per the requested outline with scientifically accurate and specific data for this compound.

Theoretical and Computational Investigations of 4 Thiophen 3 Yl 1,2,3 Thiadiazole

Predictive Modeling for Structure-Property Relationships

The exploration of novel chemical entities like 4-(Thiophen-3-yl)-1,2,3-thiadiazole is increasingly reliant on theoretical and computational methods to predict their physicochemical properties and biological activities. This predictive modeling accelerates the discovery process by prioritizing compounds for synthesis and experimental testing. By establishing robust structure-property relationships, researchers can navigate the vast chemical space more efficiently, focusing on molecules with the highest potential.

Chemoinformatic Approaches and Machine Learning in Chemical Space

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery and materials science. scielo.br These computational strategies leverage algorithms that learn from existing data to predict the properties of new, unstudied molecules. scielo.br In the context of thiadiazole derivatives, machine learning models are employed to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with specific activities or properties. nih.govresearchgate.net

The process typically involves representing molecules using numerical descriptors, such as molecular fingerprints, which encode structural features. acs.orgnih.gov Algorithms like Random Forest, LightGBM, XGBoost, and Support Vector Machines are then trained on datasets of known compounds to learn the complex relationships between these structural features and their corresponding properties. nih.govacs.org For instance, machine learning models have been successfully developed to predict the photophysical characteristics (e.g., maximum absorption and emission wavelengths) of benzothiadiazole derivatives and the inhibitory activities of various thiazole (B1198619) compounds. nih.govacs.org

The performance of these predictive models is rigorously evaluated using statistical metrics. The coefficient of determination (R²) measures how well the model's predictions replicate the observed outcomes, while the cross-validated R² (Q²) assesses the model's predictive power on new data. nih.gov These metrics provide confidence in the model's ability to screen virtual libraries and identify novel candidates with desired properties. nih.gov The application of SHapley Additive exPlanations (SHAP) analysis can further reveal critical molecular design insights, identifying which structural features are most influential in determining a compound's properties. acs.org

Table 1: Performance of Machine Learning Models in Predicting Properties of Thiadiazole and Related Derivatives

This table presents a summary of reported performance metrics for various machine learning models applied to predict properties of thiadiazole and related heterocyclic compounds. R² indicates the coefficient of determination for the training set, while Q² represents the predictive accuracy determined through cross-validation.

Model/AlgorithmPredicted PropertyCompound ClassSource(s)
Random ForestMaximum Absorption WavelengthBenzothiadiazole Derivatives0.92N/A acs.org
Random ForestMaximum Emission WavelengthBenzothiadiazole Derivatives0.89N/A acs.org
Multiple Linear RegressionEstrogen Receptor Inhibitory ActivityThiazole Derivatives0.54240.481 nih.gov
Support Vector MachineEstrogen Receptor Inhibitory ActivityThiazole Derivatives0.6422N/A nih.gov
Random Forest Regressor (FlexX Docking)Binding Properties1,3,4-Thiadiazole (B1197879) Derivatives>0.75>0.75 nih.gov
Random Forest Regressor (Vina Docking)Binding Properties1,3,4-Thiadiazole Derivatives>0.75>0.75 nih.gov

Electronic-Topological Method (ETM) and Feed Forward Neural Networks (FFNNs) in Property Prediction

Beyond general machine learning algorithms, more specialized computational methods are utilized to dissect structure-activity relationships. The Electronic-Topological Method (ETM) is one such approach that has been applied to investigate compounds structurally related to this compound. nih.gov ETM works by analyzing the electronic and topological characteristics of a set of molecules to identify specific structural fragments and distance parameters that are crucial for biological activity. nih.gov This analysis results in the identification of "pharmacophores" (features associated with activity) and "anti-pharmacophores" (features associated with inactivity). nih.gov

To enhance the predictive power of this analysis, Feed Forward Neural Networks (FFNNs) are often used in conjunction with the ETM results. nih.gov An FFNN is a type of artificial neural network where information moves in only one direction, from the input nodes, through hidden layers, to the output nodes. When trained with a back-propagation algorithm, an FFNN can learn to recognize the complex patterns defined by the ETM-derived pharmacophores and anti-pharmacophores. nih.gov

This combined ETM-FFNN approach has been successfully used to study the structure-antituberculosis activity relationship of a series of 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov The investigation resulted in a system of pharmacophores and anti-pharmacophores that could effectively classify the compounds as active or inactive. nih.gov Such a system is highly valuable for the virtual screening of compound libraries and for guiding the rational design of new, more potent derivatives with similar structural scaffolds. nih.gov

Reactivity and Chemical Transformations of the 1,2,3 Thiadiazole Ring System

Ring-Opening and Ring-Cleavage Reactions of the 1,2,3-Thiadiazole (B1210528) Core

The 1,2,3-thiadiazole ring is known to undergo cleavage under various conditions, including thermal, photochemical, and chemical induction. thieme-connect.dee-bookshelf.de This reactivity stems from the inherent strain and the propensity for the extrusion of molecular nitrogen, a thermodynamically favorable process. e-bookshelf.de

Thermal and photochemical decomposition of 1,2,3-thiadiazoles are well-documented pathways that typically lead to the formation of highly reactive intermediates such as thiirenes and thioketenes through the loss of dinitrogen. thieme-connect.de For instance, photolysis of the parent 1,2,3-thiadiazole in an argon matrix at extremely low temperatures results in the formation of thiirene, which upon further irradiation can rearrange to thioketene (B13734457). thieme-connect.de

Chemically induced ring-cleavage can also be achieved. For example, treatment of certain 1,2,3-thiadiazole derivatives with strong bases can lead to ring-opening. nih.gov In the context of fused systems, the thiophene (B33073) ring in certain thieno[2,3-c]pyridazines has been shown to undergo opening, followed by intramolecular cyclizations to form new heterocyclic hybrids. dntb.gov.ua While specific studies on the ring-cleavage of 4-(Thiophen-3-yl)-1,2,3-thiadiazole are not extensively detailed in the provided results, the general reactivity patterns of both the 1,2,3-thiadiazole and thiophene rings suggest that this compound would be susceptible to such transformations under appropriate conditions. For example, mild thermal decomposition of 3-azidothiophenes leads to the cleavage of the thiophene ring with the extrusion of acetylene. rsc.org

A summary of representative ring-opening and cleavage reactions is presented in the table below.

Reactant TypeConditionsKey IntermediatesProducts
1,2,3-ThiadiazolePhotolysis (hν)Thiirene, ThioketeneRearranged products
1,2,3-ThiadiazoleThermolysis (Δ)Thiirene, ThioketeneRearranged products
3-AzidothiopheneMild thermal decompositionNitreneIsothiazole, Acetylene
Thieno[2,3-c]pyridazinesBase (e.g., triethylamine)Thiolate anion1,3,4-Thiadiazoline–benzothiazolo[3,2-b]pyridazine hybrids

Rearrangement Reactions Leading to Isomeric or New Heterocyclic Scaffolds

Rearrangement reactions of the 1,2,3-thiadiazole ring system provide a powerful tool for the synthesis of diverse heterocyclic structures. researchgate.netosi.lv One of the most notable rearrangements is the Dimroth rearrangement, which involves the translocation of heteroatoms within the ring, typically through a ring-opening and ring-closing sequence. rsc.org For instance, 5-amino-1,2,3-thiadiazoles can rearrange to 5-mercapto-1,2,3-triazoles. researchgate.net

Another significant rearrangement involves the transformation of 1,2,3-thiadiazoles into various other heterocyclic systems. For example, 1,2,3-thiadiazole-4-carbaldehydes can undergo thermal rearrangement in the presence of amines to yield 1,2,3-triazoles. thieme-connect.de Furthermore, rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes can lead to the formation of highly substituted thiophenes. researchgate.net

The table below summarizes key rearrangement reactions involving the 1,2,3-thiadiazole core.

Starting MaterialReagents/ConditionsProduct(s)Rearrangement Type
5-Amino-1,2,3-thiadiazolesBase5-Mercapto-1,2,3-triazolesDimroth Rearrangement
1,2,3-Thiadiazole-4-carbaldehydesAmines, Heat1,2,3-TriazolesThermal Rearrangement
1,2,3-ThiadiazolesAlkynes, Rh-catalystSubstituted ThiophenesTransannulation
5-Azido-1,2,3-thiadiazoles-1,2,3,4-ThiatriazolesRearrangement

Electrophilic Aromatic Substitution on the Thiophene and Thiadiazole Rings

The electrophilic aromatic substitution (EAS) reactivity of this compound is influenced by the electronic nature of both heterocyclic rings. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609), and substitution preferentially occurs at the α-position (C2 or C5). e-bookshelf.depearson.com The heteroatom in thiophene, sulfur, can stabilize the intermediate carbocation formed during the substitution process through resonance. pearson.com

Conversely, the 1,2,3-thiadiazole ring is an electron-deficient system, making it generally unreactive towards electrophilic substitution. chemicalbook.com The nitrogen atoms in the ring are electron-withdrawing, deactivating the ring towards attack by electrophiles. Therefore, in this compound, any electrophilic substitution is expected to occur predominantly on the more electron-rich thiophene ring.

Common electrophilic substitution reactions for thiophene and its derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quimicaorganica.org The specific conditions for these reactions are typically milder than those required for benzene due to the higher reactivity of the thiophene ring. pearson.com

The table below outlines typical electrophilic substitution reactions on the thiophene ring.

ReactionReagent(s)Typical Product(s) on Thiophene
NitrationHNO₃/H₂SO₄ or other nitrating agents2-Nitrothiophene, 3-Nitrothiophene
HalogenationBr₂, Cl₂, I₂2-Halothiophene, 2,5-Dihalothiophene
SulfonationH₂SO₄Thiophene-2-sulfonic acid
Friedel-Crafts AcylationAcyl chloride/AlCl₃2-Acetylthiophene
Vilsmeier-Haack FormylationPOCl₃/DMFThiophene-2-carbaldehyde

Nucleophilic Attack and Subsequent Derivatizations on the Thiadiazole Core

The electron-deficient nature of the 1,2,3-thiadiazole ring makes it susceptible to nucleophilic attack. chemicalbook.com While the parent 1,2,3-thiadiazole itself is relatively stable, the presence of activating substituents or specific reaction conditions can facilitate nucleophilic addition or substitution.

For other isomers like 1,3,4-thiadiazole (B1197879), nucleophilic attack at the carbon atoms is a characteristic reaction. nih.gov In the case of 1,2,3-thiadiazoles, while direct nucleophilic substitution on the ring is less common, reactions involving substituents attached to the ring are well-known. For example, 5-chloro-1,2,3-thiadiazoles can react with nucleophiles like amines to afford 5-amino-1,2,3-thiadiazoles. researchgate.net These amino derivatives can then undergo further transformations, such as the Dimroth rearrangement. researchgate.net

Furthermore, the nitrogen atoms of the 1,2,3-thiadiazole ring can be susceptible to attack by electrophiles, such as alkyl halides, leading to the formation of quaternary salts or mesoionic compounds. thieme-connect.de

The following table provides examples of nucleophilic attack and subsequent derivatizations on the thiadiazole core.

ReactantNucleophile/ReagentProductReaction Type
5-Chloro-1,2,3-thiadiazoleAmines5-Amino-1,2,3-thiadiazoleNucleophilic Substitution
1,2,3-ThiadiazoleAlkyl halidesN-alkyl-1,2,3-thiadiazolium saltsN-Alkylation
1,2,3-ThiadiazoleMeerwein's reagent2- and 3-methylated derivativesN-Alkylation

Mechanistic Insights into in Vitro Biological Activities of 1,2,3 Thiadiazole Derivatives

Modulatory Effects on Enzymatic Pathways

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov While numerous studies have investigated 1,3,4-thiadiazole (B1197879) derivatives as potent alpha-glucosidase inhibitors, mdpi.comnih.govacs.org specific research on the inhibitory activity of 4-(Thiophen-3-yl)-1,2,3-thiadiazole against this enzyme is not available in the current literature.

Studies on related compounds, such as 1,3,4-thiadiazole-1,2,3-triazole hybrids, have shown excellent activity, with some derivatives being significantly more potent than the standard drug, acarbose. nih.gov For instance, a derivative of 3-aminopyridin-2(1H)-one containing a 1,3,4-thiadiazole and a thiophen-2-yl moiety demonstrated an IC₅₀ value nearly 3.7 times lower than that of acarbose. mdpi.com These findings suggest that the thiophene (B33073) and thiadiazole scaffolds are promising for designing alpha-glucosidase inhibitors, but direct evidence for the this compound compound is lacking.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. researchgate.net Inhibition of DHFR disrupts cell proliferation and can induce apoptosis. While derivatives of 1,3,4-thiadiazole have been investigated as DHFR inhibitors, sciforum.netresearchgate.net there is no specific data on the interaction of This compound with DHFR.

Research on related structures, such as 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives, has shown promising anticancer activity, with molecular docking studies supporting their potential to bind to the active site of DHFR. nih.gov Similarly, novel thiophenyl-pyrazolyl-thiazole hybrids have been designed and evaluated as DHFR inhibitors. nih.gov These studies underscore the potential of thiophene-bearing heterocyclic compounds as DHFR inhibitors, though specific experimental validation for this compound is needed.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, including for diuretics and anti-glaucoma agents. nih.govresearchgate.net Certain CA isozymes, such as CA IX, are associated with tumors and are targets for anticancer therapies. nih.gov The literature extensively covers 1,3,4-thiadiazole-sulfonamides as potent CA inhibitors. nih.govnih.gov However, specific studies detailing the influence of This compound on carbonic anhydrase activity could not be found. The sulfonamide group is typically the key pharmacophore for CA inhibition, a feature absent in the specified compound.

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. iscience.innih.gov This is an area where 1,2,3-thiadiazole (B1210528) derivatives have shown notable potential.

Research has led to the identification of 1,2,3-thiadiazole substituted pyrazolones as potent inhibitors of KDR/VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) kinase, an important enzyme in tumor angiogenesis. nih.gov While specific data for This compound is not available, this finding establishes that the 1,2,3-thiadiazole scaffold can be incorporated into effective kinase inhibitors. Other studies have focused on different isomers, with 1,3,4-thiadiazole derivatives showing inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and HER-2. nih.gov The c-Jun N-terminal kinases (JNKs), another class of protein kinases, have also been targeted by thiadiazole derivatives. nih.gov

Given that various thiadiazole isomers, including the 1,2,3-thiadiazole scaffold, are being actively investigated as protein kinase inhibitors, it is plausible that this compound could exhibit activity against one or more kinases, though experimental evidence is required.

Cellular Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

The evaluation of novel compounds against cancer cell lines is a fundamental step in drug discovery. The human hepatocellular carcinoma (HepG-2) cell line is commonly used for this purpose.

While there is no specific report on the cytotoxic activity of This compound against HepG-2 cells, numerous studies have demonstrated the antiproliferative effects of other thiadiazole derivatives on this cell line. For example, pyridine (B92270) derivatives of 1,3,4-thiadiazole have shown activity against HepG-2 cells with IC₅₀ values in the low micromolar range. nih.gov Furthermore, a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro activity against HepG-2 cells, with one compound showing a promising IC₅₀ value of 4.37 µM. nih.gov Other studies on different 1,3,4-thiadiazole derivatives have also reported significant cytotoxic effects against HepG-2 cells. nih.gov

These findings indicate that the thiadiazole nucleus, often in combination with a thiophene ring, is a viable scaffold for developing agents with antiproliferative activity against hepatocellular carcinoma. However, the specific efficacy and mechanism of action for this compound remain to be determined through direct experimental assessment.

Evaluation in Human Lung Cancer (A-549)

Comprehensive screening of scientific literature and chemical databases did not yield specific data regarding the in vitro evaluation of this compound on the human lung carcinoma cell line, A-549. While the broader class of thiadiazole derivatives has been investigated for anticancer properties, specific research findings detailing the cytotoxic effects or IC₅₀ values for this particular compound against A-549 cells are not publicly available at this time.

Impact on Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Similarly, there is a lack of specific published data on the direct impact of this compound on the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. Studies on various substituted thiadiazoles have shown activity against these cell lines, but specific experimental results, such as percentage inhibition or IC₅₀ values for this compound, have not been reported in the available literature.

Investigation of Molecular Targets and Pathway Perturbations (e.g., DNA Gyrase)

There is no specific information available in the reviewed scientific literature concerning the investigation of molecular targets, such as DNA gyrase, or the pathway perturbations associated with this compound. Mechanistic studies and molecular docking simulations to identify its specific cellular binding partners and modes of action have not been published.

In Vitro Antimicrobial and Antiviral Activity Profiles

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

Specific data from in vitro studies on the inhibitory effects of this compound against Gram-positive and Gram-negative bacteria are not found in the current scientific literature. Although the thiadiazole nucleus is a component of various antimicrobial agents, the minimum inhibitory concentration (MIC) values for this exact compound against common bacterial strains have not been publicly documented.

Antifungal Efficacy against Pathogenic Strains

There is no specific research detailing the antifungal efficacy of this compound against pathogenic fungal strains. Consequently, data regarding its fungicidal or fungistatic properties and its minimum inhibitory concentration (MIC) values are not available in the reviewed literature.

Antiviral Action Mechanisms, Including Plant Virus Inhibition (e.g., Tobacco Mosaic Virus (TMV))

While data on many fronts are limited, research has highlighted the potential of thiophene-substituted 1,2,3-thiadiazoles in antiviral applications, particularly against plant viruses. A review of synthetic 1,2,3-thiadiazole derivatives identified a closely related structure, a thiophene-containing carbohydrazide (B1668358) 1,2,3-thiadiazole, as a potent agent against the Tobacco Mosaic Virus (TMV). mdpi.com

This specific derivative demonstrated significant in vivo anti-TMV activity. mdpi.com Research has shown that the presence of a thiophene moiety on the 1,2,3-thiadiazole scaffold can contribute to excellent antiviral potential. mdpi.com The mechanism of action is suggested to be twofold, involving direct antiviral effects and the induction of a protective response in the host plant.

In Vivo Anti-TMV Activity of a Thiophene-Containing 1,2,3-Thiadiazole Derivative at 50 µg/mL
Activity TypeInhibition/Induction Potency (%)Reference DrugReference Drug Potency (%)
Anti-TMV Activity58.72Ninamycin54.93
Induction Activity61.03Tiadinil59.25

The data indicates that this thiophene-containing 1,2,3-thiadiazole derivative not only shows higher direct anti-TMV activity than the reference drug Ninamycin but also demonstrates a greater ability to induce a defensive response in the plant than the reference elicitor, Tiadinil. mdpi.com This suggests that the compound acts as both an antiviral agent and a plant elicitor, a valuable dual-action mechanism for crop protection. mdpi.com

Antioxidant Capacity and Free Radical Scavenging Mechanisms (In Vitro)

DPPH Radical Scavenging Activity

No specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound have been reported. This type of assay is a standard method to evaluate the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron. The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Without such studies, the potential of this compound to mitigate oxidative stress through this mechanism remains unknown.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

A comprehensive structure-activity relationship (SAR) analysis for this compound regarding its biological potency is not available. SAR studies are crucial for understanding how the chemical structure of a molecule, including the arrangement of its atoms and functional groups, influences its biological activity. For thiadiazole derivatives, SAR studies have often focused on how different substituents on the thiadiazole and adjacent rings affect their activity. Key aspects typically investigated include:

The position of the nitrogen atoms in the thiadiazole ring: The isomeric form of the thiadiazole (e.g., 1,2,3-, 1,2,4-, or 1,3,4-thiadiazole) can significantly impact its biological profile.

The point of attachment of the thiophene ring: The connection at position 3 of the thiophene ring to position 4 of the 1,2,3-thiadiazole ring is a specific structural feature. How this particular arrangement influences activity compared to other substitution patterns has not been elucidated.

Substituents on the thiophene ring: The presence, type, and position of any additional functional groups on the thiophene ring would be expected to modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Further research, including the synthesis and subsequent biological evaluation of this compound and related derivatives, is necessary to establish its in vitro antioxidant capacity and to delineate the structural features that govern its biological potency.

Applications in Advanced Materials Science and Functional Devices

Organic Electronics and Optoelectronic Materials

The development of novel π-conjugated polymers is a cornerstone of progress in organic electronics. The strategic combination of electron-donating and electron-accepting units within a polymer backbone allows for the tuning of its electronic and optical properties. The incorporation of a thiophene (B33073) donor and a thiadiazole acceptor is a well-established approach to creating materials with tailored energy levels and charge transport characteristics.

The synthesis of π-conjugated polymers featuring thiophene and 1,3,4-thiadiazole (B1197879) units has been successfully demonstrated through methods like Stille coupling reactions. acs.org These donor-acceptor copolymers exhibit properties that are highly desirable for electronic applications. The introduction of the electron-accepting thiadiazole moiety effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy levels of the polymer. acs.org This modulation is crucial for achieving high open-circuit voltages in photovoltaic devices. While much of the existing research focuses on the 1,3,4- and 1,2,5-isomers of thiadiazole, the principles are expected to be transferable to polymers incorporating the 1,2,3-thiadiazole (B1210528) ring. The specific linkage to the 3-position of the thiophene ring in 4-(thiophen-3-yl)-1,2,3-thiadiazole would influence the polymer's stereochemistry and, consequently, its solid-state packing and electronic properties.

The charge carrier mobility is a critical parameter for the performance of organic field-effect transistors (OFETs). The structure and morphology of the polymer film play a significant role in determining this mobility. Research on copolymers of thiophene and 1,3,4-thiadiazole has shown that these materials can achieve high field-effect mobilities. acs.org For instance, a copolymer of thiophene, 3,4-dihexylthiophene, and 1,3,4-thiadiazole exhibited a FET mobility of 8.81 × 10⁻² cm² V⁻¹ s⁻¹. acs.org This high mobility was attributed to the formation of an orderly nanofibrillar structure. acs.org It is plausible that polymers derived from this compound could also facilitate efficient charge transport, provided that favorable intermolecular packing can be achieved. Theoretical studies on thiophene, thiazole (B1198619), and thiazolothiazole-based oligomers have indicated that thiazole derivatives can exhibit good hole and electron mobility. rsc.org

Table 1: Performance of Thiophene-Thiadiazole and Thiophene-Thiazole Based Polymers in OFETs

PolymerFET Mobility (cm² V⁻¹ s⁻¹)Reference
Poly(thiophene-alt-1,3,4-thiadiazole) (P2)8.81 × 10⁻² acs.org
Poly[(E)-1,2-(3,3′-dioctadecyl-2,2′-dithienyl)ethylene-alt-dithieno-(3,2-b:2′,3′-d)thiophene] (P18)7.25 researchgate.net
Thieno[3,4-c] acs.orgresearchgate.netresearchgate.netthiadiazole copolymersup to 4.6 × 10⁻³ researchgate.net
Poly(hexathiophene-alt-bithiazole) (PHTBTz) based polymersHigh mobility demonstrated researchgate.net

In the realm of organic solar cells, the donor-acceptor polymer architecture is key to efficient light harvesting and charge separation. The incorporation of thiadiazole units into a polythiophene backbone has been shown to be an effective strategy for creating low-bandgap polymers suitable for OSCs. acs.orgco-ac.com These materials exhibit broad absorption spectra, which is beneficial for capturing a larger portion of the solar spectrum. researchgate.net

Copolymers of thiophene and 1,3,4-thiadiazole have demonstrated promising photovoltaic performance. For example, a polymer solar cell based on a blend of a thiophene-1,3,4-thiadiazole copolymer (P2) and a fullerene derivative (PCBM) achieved a power conversion efficiency (PCE) of 3.04%. acs.org This performance was characterized by a high open-circuit voltage (Voc) of 0.80 V, a short-circuit current density (Jsc) of 6.60 mA/cm², and a fill factor (FF) of 0.576. acs.org The high Voc is a direct consequence of the lowered HOMO level induced by the electron-accepting thiadiazole unit. acs.org Similarly, thiophene copolymer donors containing ester-substituted thiazole have achieved PCEs of up to 12.69%. nih.govacs.org These results underscore the potential of polymers based on this compound as active layer materials in organic solar cells.

Table 2: Photovoltaic Performance of Thiophene-Thiadiazole/Thiazole Based Polymers

Polymer SystemPCE (%)Voc (V)Jsc (mA/cm²)FFReference
P2:PCBM (1:1 w/w)3.040.806.600.576 acs.org
PTETz-80F:L8-BO12.69--- nih.govacs.org
Thienothiadiazole copolymers with fullerenes0.4--- researchgate.net

Responsive Materials and Sensors

The development of materials that can respond to external stimuli, such as changes in pH or the presence of specific analytes, is a rapidly growing area of materials science. The unique electronic and structural features of thiadiazole-containing compounds make them interesting candidates for the design of such responsive materials.

While there is no specific research on pH-responsive systems based on this compound, the broader class of thiadiazole derivatives has been explored for sensor applications. For instance, a mercapto-thiadiazole derivative has been developed as a colorimetric sensor for acetate (B1210297) anions in aqueous solutions. nih.gov The interaction with the anion induces a color change, demonstrating a chromic response. nih.gov Furthermore, luminescent coordination polymers based on thiadiazole have been shown to exhibit solvent-responsive fluorescence properties. bohrium.com These examples suggest that the 1,2,3-thiadiazole moiety, with its exposed nitrogen atoms, could potentially be functionalized to create systems that are sensitive to pH changes. The incorporation of acidic or basic groups onto the polymer backbone containing the this compound unit could lead to pH-responsive changes in solubility, conformation, or optical properties.

Functional Hybrid Materials

Functional hybrid materials, which combine the properties of organic and inorganic components, offer a pathway to novel materials with enhanced or synergistic functionalities. Thiophene-based hybrid materials have been investigated for their potential in electronic devices. For example, structurally tailored thiophene-based hybrids have been used in thin-film and single-crystal transistors. umn.edu The modification of the molecular structure has been shown to have significant effects on intermolecular interactions, morphology, and charge-transport properties. umn.edu

The concept of molecular hybridization has also been applied to create bioactive compounds, for instance, by linking thiazole moieties to other heterocyclic structures. acs.org While the direct application of this compound in functional hybrid materials for materials science is yet to be explored, its structure lends itself to such possibilities. The thiophene and thiadiazole rings could be functionalized to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, optical, or catalytic properties. mdpi.com The combination of the π-conjugated system with inorganic nanoparticles could also lead to hybrid materials with applications in sensing, photocatalysis, or photovoltaics.

Integration as Building Blocks in Advanced Polymer Architectures

There is currently a lack of specific published research detailing the integration of this compound as a monomer in the synthesis of advanced polymer architectures.

Emerging Research Directions and Future Perspectives for 4 Thiophen 3 Yl 1,2,3 Thiadiazole

Innovations in Synthetic Methodologies for Enhanced Sustainability

The future synthesis of 4-(Thiophen-3-yl)-1,2,3-thiadiazole and its derivatives is expected to pivot towards greener and more sustainable practices. Traditional multi-step syntheses of heterocyclic compounds often involve hazardous reagents, harsh reaction conditions, and generate significant chemical waste. researchgate.net Modern synthetic chemistry is increasingly focused on methodologies that are not only efficient but also environmentally benign.

Innovations such as microwave-assisted and ultrasonication techniques are at the forefront of this shift. nanobioletters.com These methods offer substantial reductions in reaction times, often leading to higher yields and fewer side products compared to conventional heating. ingentaconnect.com For the synthesis of thiadiazole derivatives, techniques like microwave irradiation have been successfully employed, using eco-friendly, non-hazardous, and reproducible approaches. researchgate.netnanobioletters.com Future research will likely focus on adapting these green chemistry principles to the specific synthesis of this compound. This could involve one-pot reactions that minimize solvent usage and purification steps, or the use of recyclable catalysts. sbq.org.br

The development of convenient and simple methods for creating 1,2,3-thiadiazole (B1210528) derivatives, such as through Knoevenagel condensation for vinyl-substituted thiadiazoles, demonstrates the ongoing effort to expand the synthetic toolkit for this class of compounds. uow.edu.au Adapting such methodologies could provide efficient pathways to novel analogues of this compound.

Table 1: Comparison of Synthetic Methodologies for Thiadiazole Synthesis

Methodology Advantages Challenges for this compound Key Research Focus
Conventional Synthesis Well-established procedures. Often requires harsh conditions, long reaction times, and generates waste. researchgate.net Optimization of existing multi-step routes.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields, fewer side products. nanobioletters.comingentaconnect.com Requires specialized equipment; optimization of power and time is crucial. Development of specific microwave-assisted protocols for the Hurd-Mori reaction or similar cyclizations.
Ultrasonication Enhanced reaction rates through acoustic cavitation. nanobioletters.com Scalability can be a concern. Exploring sonochemical methods for key bond-forming steps.
One-Pot Reactions Increased efficiency, reduced solvent use and waste. sbq.org.br Requires compatible reaction conditions for multiple steps. Designing a one-pot synthesis from thiophene (B33073) precursors and thiadiazole-forming reagents.

| Flow Chemistry | Precise control over reaction parameters, improved safety, and scalability. | Initial setup costs can be high. | Transferring optimized batch syntheses to continuous flow systems for scalable production. |

Deeper Elucidation of Mechanistic Pathways in Biological Systems

Thiadiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. rsc.orgnih.govresearchgate.netresearchgate.net The 1,3,4-thiadiazole (B1197879) isomer, in particular, has been extensively studied. nih.govresearchgate.netsemanticscholar.orgmdpi.com These compounds can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions, and their mesoionic nature may allow them to cross cellular membranes effectively. nih.gov

A significant future research direction for this compound is the detailed investigation of its potential biological effects and their underlying mechanisms. While much of the existing research focuses on the 1,3,4-thiadiazole isomer, the 1,2,3-thiadiazole core in the target compound presents a unique electronic and steric profile that could lead to novel biological activities.

Future studies should aim to:

Screen for a broad range of biological activities: Initial in-vitro screening against panels of cancer cell lines, bacteria, fungi, and key enzymes (e.g., kinases, cholinesterases) could identify promising therapeutic areas. tandfonline.comnih.govtandfonline.com For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit colorectal cancer cell proliferation by suppressing the MEK/ERK signaling pathway. nih.govfarmaceut.org Similar targeted studies could be designed for this compound.

Identify molecular targets: Once an activity is identified, target deconvolution studies will be crucial. Techniques like affinity chromatography, proteomics, and genetic screening can help pinpoint the specific proteins or nucleic acids with which the compound interacts.

Elucidate the mechanism of action: Detailed biochemical and cell-based assays are needed to understand how the compound modulates its target and affects cellular pathways. For instance, studies on other thiadiazoles have investigated their ability to induce apoptosis, arrest the cell cycle, or inhibit specific enzymes like dihydrofolate reductase. nih.govnih.gov It is hypothesized that the thiadiazole ring can act as a bioisostere of pyrimidine, potentially interfering with DNA synthesis and replication processes. semanticscholar.orgmdpi.com

Expansion into Novel Material Platforms and Device Architectures

The incorporation of both thiophene and thiadiazole rings suggests that this compound could be a valuable building block for novel organic functional materials. Thiophene-based materials are renowned for their applications in organic electronics due to their high conductivity and tunable optical properties. numberanalytics.com They are used in devices such as:

Organic Light-Emitting Diodes (OLEDs) numberanalytics.comresearchgate.net

Organic Photovoltaics (OPVs) numberanalytics.comacs.org

Organic Field-Effect Transistors (OFETs) numberanalytics.comacs.org

The 1,2,3-thiadiazole ring, being electron-deficient, can be paired with the electron-rich thiophene ring to create donor-acceptor (D-A) type structures. This architecture is fundamental in designing organic semiconductors with tailored electronic and optical properties. acs.org The alternation of electron-donating (thiophene) and electron-accepting (thiadiazole) units along a conjugated backbone can effectively lower the LUMO energy level, which is critical for applications in electronic devices. researchgate.net

Future research in this area should explore:

Synthesis of Oligomers and Polymers: Incorporating the this compound unit into longer conjugated systems could lead to new semiconducting polymers. The properties of these materials, such as their bandgap and charge carrier mobility, could be fine-tuned by modifying the substitution pattern.

Device Fabrication and Characterization: Fabricating and testing prototype electronic devices (OFETs, OPVs, OLEDs) will be essential to evaluate the performance of these new materials. numberanalytics.com

Sensors and Other Platforms: The heterocyclic nature of the compound makes it a candidate for chemical sensors, where interaction with an analyte could modulate its photophysical or electronic properties. Thiazoles and thiadiazoles have been noted for their potential use in sensors and liquid crystals. ingentaconnect.com

Advanced Computational Design and High-Throughput Screening of Analogues

Computational chemistry and in-silico screening have become indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. mdpi.com For this compound, these approaches offer a powerful strategy to explore its potential without synthesizing every possible derivative.

Future research will heavily rely on:

Molecular Docking and Virtual Screening: Computational models of biological targets (e.g., enzymes, receptors) can be used to predict the binding affinity and mode of interaction for this compound and a virtual library of its analogues. nih.govmdpi.com This can prioritize which derivatives are most likely to be active, saving significant time and resources in the lab. For instance, in-silico screening of 1,3,4-thiadiazole derivatives has been used to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com

Pharmacophore Modeling: By analyzing the structural features of known active compounds, a pharmacophore model can be developed to guide the design of new, more potent analogues of this compound. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. mdpi.com This early assessment of drug-likeness helps to filter out candidates that are likely to fail in later stages of development.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular orbital properties, and reactivity of the compound and its derivatives. rsc.orgmdpi.com This provides fundamental insights that can guide the design of materials with specific electronic or optical properties.

Table 2: Computational Approaches for Accelerating Research

Computational Method Application for this compound Expected Outcome
Molecular Docking Predicting binding to biological targets (e.g., kinases, DNA). nih.govmdpi.com A ranked list of potential biological targets and lead compounds.
Virtual High-Throughput Screening Screening large virtual libraries of analogues against specific targets. mdpi.com Identification of novel hit compounds for synthesis and testing.
Pharmacophore Modeling Defining essential structural features for biological activity. Design templates for creating new, optimized analogues.
ADMET Prediction Evaluating drug-likeness and potential toxicity profiles in silico. mdpi.com Early identification of compounds with poor pharmacokinetic profiles.

| Density Functional Theory (DFT) | Calculating electronic properties (HOMO/LUMO), reactivity, and spectral properties. rsc.orgmdpi.com | Guiding the design of molecules for materials science applications. |

By systematically pursuing these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.